An In-depth Technical Guide to C12-15 Pareth-2: Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to C12-15 Pareth-2: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
C12-15 Pareth-2 is a non-ionic surfactant of the alcohol ethoxylate class, valued for its emulsifying, solubilizing, and wetting properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of C12-15 Pareth-2 via ethoxylation of C12-15 fatty alcohols, detailing the reaction process and purification steps. A significant portion of this document is dedicated to the characterization of this surfactant, outlining key analytical techniques and experimental protocols for quality control and research purposes. Furthermore, this guide explores the applications of C12-15 Pareth-2 in research, with a particular focus on its role in pharmaceutical formulations and drug delivery systems. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to utilize C12-15 Pareth-2 in their work.
Introduction
C12-15 Pareth-2 is a polyethylene glycol ether of a mixture of synthetic fatty alcohols with carbon chain lengths ranging from 12 to 15, and an average of two moles of ethylene oxide.[4][5] As a non-ionic surfactant, it does not ionize in solution, making it stable over a wide pH range and compatible with other types of surfactants.[3] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain, allows it to reduce the surface tension between immiscible phases, such as oil and water.[6] This property makes it an effective emulsifier, detergent, and solubilizing agent in various industrial and research applications, including cosmetics, personal care products, and pharmaceuticals.[3][5] In the context of research and drug development, C12-15 Pareth-2 and other alcohol ethoxylates are of particular interest for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[7][8]
Synthesis of C12-15 Pareth-2
The industrial synthesis of C12-15 Pareth-2 is achieved through the ethoxylation of a blend of C12 to C15 fatty alcohols.[1][5] These fatty alcohols can be derived from petrochemical sources or through the hydrogenation of fatty acids from natural oils like palm kernel or coconut oil.
Ethoxylation Reaction
The core of the synthesis is the reaction of the fatty alcohol mixture with ethylene oxide in the presence of a catalyst.
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Reactants :
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C12-15 Fatty Alcohol blend
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Ethylene Oxide (EO)
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-
Catalyst : Alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[1]
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Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 150-200°C) and pressures (e.g., 2-5 bar) in a batch reactor.[5]
The ethoxylation reaction is a nucleophilic ring-opening of the ethylene oxide by the alcohol. The reaction proceeds in a stepwise manner, adding ethylene oxide units to the alcohol molecule. The average number of ethylene oxide units added is controlled by the stoichiometry of the reactants. For C12-15 Pareth-2, the target average is two ethylene oxide units per alcohol molecule.
Purification
Following the ethoxylation reaction, the crude product contains the desired C12-15 Pareth-2, unreacted fatty alcohols, and catalyst residues. The purification process typically involves:
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Neutralization : The alkaline catalyst is neutralized with an acid, such as acetic acid or phosphoric acid.[1]
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Filtration : The resulting salt and other solid impurities are removed by filtration.
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Stripping : Any remaining volatile impurities, including unreacted ethylene oxide, are removed under vacuum.
The following diagram illustrates the general workflow for the synthesis of C12-15 Pareth-2.
Caption: General workflow for the synthesis of C12-15 Pareth-2.
Characterization of C12-15 Pareth-2
Thorough characterization of C12-15 Pareth-2 is essential to ensure its quality, purity, and suitability for research applications. A combination of chromatographic, spectroscopic, and wet chemical methods are employed.
Physicochemical Properties
The following table summarizes key physicochemical properties of C12-15 Pareth-2.
| Property | Value/Range | Method of Determination | Reference |
| Appearance | Colorless to slightly yellowish liquid or paste | Visual Inspection | [1] |
| Melting Point | ~25 °C | Differential Scanning Calorimetry (DSC) | [9] |
| Density | ~0.93 g/cm³ | Densitometry | [9] |
| HLB Value (Hydrophile-Lipophile Balance) | 6-8 (Estimated) | Calculation based on molecular structure | [10] |
| Critical Micelle Concentration (CMC) | Varies with temperature and solvent | Tensiometry, Fluorimetry | [11] |
| Surface Tension | Varies with concentration | Tensiometry (Wilhelmy plate, Du Noüy ring) | [12] |
Analytical Characterization
A suite of analytical techniques is used to determine the chemical composition and purity of C12-15 Pareth-2.
| Parameter | Analytical Technique | Purpose |
| Ethylene Oxide (EO) Distribution | Gas Chromatography (GC) | To determine the distribution of polyoxyethylene chain lengths. |
| Purity and Impurity Profile | High-Performance Liquid Chromatography (HPLC) | To separate and quantify the main components and any impurities. |
| Structural Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence of characteristic functional groups and the overall molecular structure. |
| Average Molecular Weight | Hydroxyl Value Titration | To determine the concentration of hydroxyl groups, from which the average molecular weight can be calculated. |
The following diagram outlines a typical characterization workflow for C12-15 Pareth-2.
Caption: A typical workflow for the comprehensive characterization of C12-15 Pareth-2.
Experimental Protocols
Gas Chromatography (GC) for Ethylene Oxide Distribution
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Objective : To determine the distribution of the different ethoxymers in the C12-15 Pareth-2 sample.
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Instrumentation : Gas chromatograph with a flame ionization detector (FID).
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Column : A high-temperature capillary column suitable for the analysis of polyglycols.
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Carrier Gas : Helium at a constant flow rate.
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Oven Temperature Program :
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Initial temperature: 50°C, hold for 2 minutes.
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Ramp to 350°C at 10°C/minute.
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Hold at 350°C for 10 minutes.
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-
Injector and Detector Temperature : 350°C.
-
Sample Preparation : Dilute the sample in a suitable solvent such as dichloromethane or methanol.
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Analysis : Inject the prepared sample into the GC. The retention time of the peaks will correspond to the different ethoxymers, and the peak area will be proportional to their relative abundance.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective : To determine the purity of C12-15 Pareth-2 and identify any impurities.
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Instrumentation : HPLC system with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as C12-15 Pareth-2 lacks a strong UV chromophore.
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Column : A reversed-phase C18 column.
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Mobile Phase : A gradient of water and acetonitrile.
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Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition.
-
Analysis : Inject the sample and run the gradient program. The major peak will correspond to C12-15 Pareth-2, and any other peaks can be identified as impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective : To confirm the presence of characteristic functional groups.
-
Instrumentation : FTIR spectrometer.
-
Sample Preparation : A thin film of the liquid sample can be placed between two KBr plates.
-
Analysis : Acquire the spectrum in the range of 4000-400 cm⁻¹. Key characteristic peaks to observe include:
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~3400 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group.
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~2900 cm⁻¹: C-H stretching of the alkyl chains.
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~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages in the polyoxyethylene chain.
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Hydroxyl Value Titration
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Objective : To determine the hydroxyl value, which can be used to calculate the average molecular weight.
-
Principle : The hydroxyl groups in the sample are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of potassium hydroxide.
-
Procedure :
-
Accurately weigh a known amount of the C12-15 Pareth-2 sample into a flask.
-
Add a precise volume of acetylating reagent (acetic anhydride in pyridine).
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Heat the mixture under reflux for a specified time to ensure complete acetylation.
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Cool the mixture and add water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting acetic acid with a standardized solution of ethanolic potassium hydroxide to a phenolphthalein endpoint.
-
Perform a blank titration without the sample.
-
-
Calculation : The hydroxyl value is calculated based on the difference in the volume of titrant used for the sample and the blank.
Research Applications in Drug Development
The unique properties of C12-15 Pareth-2 make it a valuable excipient in pharmaceutical research and formulation development, particularly for poorly water-soluble drugs.[7]
Solubilization of Active Pharmaceutical Ingredients (APIs)
Many newly developed APIs exhibit poor aqueous solubility, which can limit their bioavailability. Non-ionic surfactants like C12-15 Pareth-2 can significantly enhance the solubility of these hydrophobic drugs.[8] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their concentration in the aqueous formulation.
Emulsification in Drug Delivery Systems
C12-15 Pareth-2 is an effective emulsifying agent for the preparation of oil-in-water (o/w) emulsions and nanoemulsions.[13][14] These systems are used as delivery vehicles for various drugs.
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Topical and Transdermal Delivery : Emulsions and nanoemulsions can improve the penetration of drugs through the skin by increasing the drug's solubility in the formulation and potentially interacting with the stratum corneum.[15][16]
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Parenteral Formulations : Nanoemulsions can be used to formulate lipophilic drugs for intravenous administration, providing a larger surface area for drug release and potentially altering the drug's pharmacokinetic profile.
The following diagram illustrates the role of C12-15 Pareth-2 in the formation and stabilization of a nanoemulsion for drug delivery.
Caption: C12-15 Pareth-2 stabilizing an oil-in-water nanoemulsion for drug delivery.
Intermediate for Further Synthesis
C12-15 Pareth-2 can also serve as a starting material for the synthesis of other functional excipients, such as C12-15 Pareth-2 Phosphate.[6] Phosphorylation of the terminal hydroxyl group can introduce an anionic character to the surfactant, altering its properties and potential applications in formulations.
Conclusion
C12-15 Pareth-2 is a versatile non-ionic surfactant with well-established synthesis and characterization methodologies. Its favorable properties as an emulsifier and solubilizer make it a valuable tool for researchers and drug development professionals, particularly in the formulation of poorly water-soluble active pharmaceutical ingredients. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for its effective and reliable application in research and development. The experimental protocols and characterization workflows provided in this guide offer a practical framework for scientists working with this important excipient.
References
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- 11. agilent.com [agilent.com]
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- 13. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Beneath the Skin: A Review of Current Trends and Future Prospects of Transdermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
